molecular formula C5H12Cl3N3S B11804821 2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride

2-Hydrazinyl-4,5-dimethylthiazole trihydrochloride

Cat. No.: B11804821
M. Wt: 252.6 g/mol
InChI Key: SBHRBIQGQZXMSF-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride is a chemical compound with the molecular formula C5H10Cl3N3S It is a derivative of thiazole, a five-membered heteroaromatic ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride typically involves the reaction of 2-chloro-4,5-dimethylthiazole with hydrazine hydrate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified by recrystallization or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used for substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydrazinylthiazole derivatives: These compounds share a similar core structure but differ in their substituents.

    Thiazole derivatives: Compounds with variations in the thiazole ring or different functional groups attached to it.

Uniqueness

2-Hydrazinyl-4,5-dimethylthiazoletrihydrochloride is unique due to its specific hydrazinyl and dimethyl substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H12Cl3N3S

Molecular Weight

252.6 g/mol

IUPAC Name

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine;trihydrochloride

InChI

InChI=1S/C5H9N3S.3ClH/c1-3-4(2)9-5(7-3)8-6;;;/h6H2,1-2H3,(H,7,8);3*1H

InChI Key

SBHRBIQGQZXMSF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NN)C.Cl.Cl.Cl

Origin of Product

United States

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